2-Cyclododecylpropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclododecylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHTUDYDJUHYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051598 | |
| Record name | 2-Cyclododecylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118562-73-5 | |
| Record name | 2-Cyclododecylpropan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118562-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclododecaneethanol, beta-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118562735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclododecaneethanol, .beta.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclododecylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclododecylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-cyclododecylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Cyclododecylpropan 1 Ol
Catalytic Hydrogenation Strategies
Catalytic hydrogenation represents a key industrial process for the synthesis of 2-cyclododecylpropan-1-ol, primarily through the reduction of unsaturated precursors. These strategies can be broadly categorized into heterogeneous and homogeneous catalysis, each offering distinct advantages in terms of catalyst handling, selectivity, and reaction conditions.
Heterogeneous Catalysis in Unsaturated Precursor Reduction
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical synthesis due to the ease of catalyst separation and recycling. For the synthesis of this compound, the reduction of an unsaturated precursor, 2-cyclododecenylpropan-1-ol, is a viable route.
Raney nickel, a porous nickel catalyst, is a well-established and highly active catalyst for the hydrogenation of a wide range of functional groups, including carbon-carbon double bonds. researchgate.nettue.nl Its high surface area and the presence of adsorbed hydrogen make it particularly effective for such reductions. researchgate.net
A patented process describes the successful hydrogenation of an isomeric mixture of 2-cyclododecenylpropan-1-ols to yield this compound using Raney nickel. takasago.com In this specific application, 45g of the unsaturated alcohol precursor was hydrogenated in the presence of 2g of Raney nickel in ethanol. takasago.com The reaction was carried out in a shaking autoclave, a common setup for high-pressure hydrogenations. takasago.com This method demonstrates a direct and effective way to saturate the carbon-carbon double bond in the cyclododecenyl ring, leaving the primary alcohol functionality intact.
The efficiency and selectivity of Raney nickel-catalyzed hydrogenations are highly dependent on the reaction parameters. Key variables that can be optimized include temperature, hydrogen pressure, and the choice of solvent.
In the synthesis of this compound, the hydrogenation of 2-cyclododecenylpropan-1-ol was effectively carried out at a temperature of 200°C and a hydrogen pressure of 200 bar. takasago.com The reaction was conducted in ethanol over a period of 7 hours, resulting in a yield of 35g of the desired saturated alcohol from 45g of the starting material. takasago.com
The choice of these specific parameters reflects a balance between achieving a reasonable reaction rate and minimizing potential side reactions. Higher temperatures and pressures generally increase the rate of hydrogenation but can also lead to undesired byproducts. Ethanol was chosen as the solvent, likely due to its ability to dissolve the reactant and its stability under the reaction conditions.
Table 1: Optimized Parameters for Raney Nickel Catalyzed Hydrogenation of 2-Cyclododecenylpropan-1-ol
| Parameter | Value |
| Catalyst | Raney Nickel |
| Substrate | 2-Cyclododecenylpropan-1-ol |
| Solvent | Ethanol |
| Temperature | 200°C |
| Pressure | 200 bar |
| Reaction Time | 7 hours |
This data is based on a specific patented synthesis of this compound.
Homogeneous Catalysis Approaches
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of high selectivity and milder reaction conditions. In recent years, significant advancements have been made in the use of transition metal complexes, particularly ruthenium, for the hydrogenation of ester precursors to alcohols.
Ruthenium complexes have emerged as highly efficient catalysts for the hydrogenation of esters to alcohols, a transformation that is often challenging with other catalytic systems. These catalysts can operate under relatively mild conditions and exhibit high functional group tolerance. A plausible synthetic route to this compound via homogeneous catalysis would involve the hydrogenation of a suitable ester precursor, such as ethyl 2-cyclododecylpropanoate.
Catalyst systems like Ru-MACHO®, a commercially available ruthenium complex, have demonstrated broad applicability in ester hydrogenation. takasago.com These catalysts are known for their high activity and stability, allowing for the reduction of a variety of ester substrates. takasago.com For instance, the hydrogenation of various esters to their corresponding alcohols has been achieved with high yields using Ru-MACHO® under hydrogen pressure.
Table 2: Representative Ruthenium-Catalyzed Hydrogenation of Esters
| Substrate | Catalyst | Conditions | Product | Yield (%) |
| Methyl Benzoate | Ru-MACHO® | H₂ (5 MPa), NaOMe, MeOH, 16 h | Benzyl alcohol | 90 |
| Ethyl Hexanoate | Ru-MACHO®-BH | H₂ (5 MPa), THF, 80°C, 16 h | Hexan-1-ol | 92 |
| Diethyl Phthalate | Ru-MACHO® | H₂ (5 MPa), NaOMe, MeOH, 16 h | 1,2-Benzenedimethanol | 98 |
This table presents data on the performance of Ru-MACHO® catalysts on various ester substrates, illustrating their potential for the synthesis of alcohols like this compound from a corresponding ester precursor.
The high efficiency of modern ruthenium hydrogenation catalysts is often attributed to the design of their ligand sphere, particularly the use of pincer-type ligands such as those with a PNP (Phosphine-Nitrogen-Phosphine) coordination motif. d-nb.inforsc.org These ligands play a crucial role in the catalytic cycle by influencing the electronic and steric properties of the metal center.
A key concept that has emerged in this field is metal-ligand cooperativity. tue.nlfigshare.com In these systems, the ligand is not merely a spectator but actively participates in the bond activation processes. For the hydrogenation of esters, this often involves the reversible deprotonation/protonation of the ligand backbone, which facilitates the heterolytic cleavage of dihydrogen (H₂). This cooperative mechanism allows for the activation of H₂ under milder conditions than would be possible with the metal center alone. The resulting metal-hydride and protonated ligand can then participate in the stepwise reduction of the ester to the corresponding alcohol. This sophisticated catalytic approach holds significant promise for the efficient and selective synthesis of complex molecules like this compound.
Mechanistic Insights into Homogeneous Hydrogenation Kinetics and Mass Transfer
The synthesis of alcohols via homogeneous hydrogenation is a complex process where the reaction kinetics are not solely governed by the catalytic turnover. rsc.org A comprehensive understanding requires analyzing the entire catalysis network, including catalyst activation and deactivation. Often, an induction period is observed, indicating that the activation of the pre-catalyst can be a rate-limiting step. rsc.org
Bifunctional complexes, particularly those capable of metal-ligand cooperation (MLC), are highly effective for carbonyl hydrogenation. rsc.org These catalysts typically feature a Lewis acidic metal center and a basic site on the ligand. The reaction mechanism involves the heterolytic splitting of hydrogen (H₂) to form a metal hydride and a Brønsted acidic site. rsc.org This dual functionality allows for a concerted transfer of a hydride and a proton to the carbonyl group, facilitating the reduction to an alcohol. rsc.org
Role of Copper Chromium Oxide in Ester Hydrogenation
Copper chromium oxide, often referred to as copper chromite, is a highly effective and widely used heterogeneous catalyst for the hydrogenation of esters to primary alcohols. youtube.com This method is particularly significant in industrial-scale production, such as the synthesis of fatty alcohols from fatty acid methyl esters. youtube.comgoogle.com The process typically requires high pressures (above 250 bar) and temperatures (260°C to 300°C) to achieve sufficient reaction rates. google.com
The catalyst's activity is attributed to the presence of divalent copper (Cupric oxide). mdma.ch The addition of chromium oxide enhances the catalyst's activity and stability, preventing the reduction of the active copper species under the harsh hydrogenation conditions. mdma.ch Modifiers such as barium or calcium can be incorporated into the catalyst formulation to further inhibit the reduction of the catalyst and improve its longevity. mdma.ch
The hydrogenation reaction is versatile and can be conducted in different phases, including suspension hydrogenation or in a fixed-bed trickle phase. google.comgoogle.com While noble metal catalysts like palladium or platinum are generally less suitable for carbonyl group hydrogenation, copper-based catalysts show high selectivity for this transformation. youtube.comacs.orgresearchgate.net
Table 1: Comparison of Catalysts in Hydrogenation of Unsaturated Aldehydes and Ketones
| Catalyst | Substrate | Product Selectivity | Activity |
|---|---|---|---|
| Pd/C | Unsaturated Aldehydes/Ketones | Fails to produce unsaturated alcohols; C=C bond hydrogenation is preferred. acs.orgresearchgate.net | Most active hydrogenation catalyst. acs.orgresearchgate.net |
| Pt/C | Unsaturated Aldehydes | Can produce unsaturated alcohols. acs.orgresearchgate.net | Moderate activity. acs.orgresearchgate.net |
| Ru/C | Unsaturated Aldehydes | Can produce unsaturated alcohols. acs.orgresearchgate.net | Moderate activity. acs.orgresearchgate.net |
Titanocene-Catalyzed Synthesis Pathways
Titanocene complexes have emerged as versatile and sustainable catalysts for a variety of organic transformations, including the synthesis of alcohols. mdpi.com The catalytically active species are typically Ti(III) hydride complexes, which can be generated in-situ from titanocene dichlorides by reduction with reagents like butyllithium (BuLi) and phenylsilane (PhSiH₃), or under high-pressure hydrogen. nih.gov
One significant application is the titanocene-catalyzed hydrosilylation of ketones, which provides a route to chiral alcohols, although enantioselectivity can be modest depending on the substrate and catalyst structure. nih.gov More effectively, titanocene catalysts are used in the reductive opening of epoxides. mdpi.comchemrxiv.orgwikipedia.org This process often involves a single-electron transfer from the Ti(III) species to the epoxide, leading to a regioselective ring-opening. The resulting radical intermediate is then quenched to form the alcohol. mdpi.comchemrxiv.org This methodology is particularly valuable for the synthesis of anti-Markovnikov alcohols from epoxides with high yields and diastereoselectivity. mdpi.com
Furthermore, titanocene-catalyzed redox reactions can facilitate C-C bond formation. For example, a Ti(III) species can react with an alkene to generate a nucleophilic allyltitanium intermediate. This species can then add to a carbonyl group, which is also activated by the Ti(III) center, ultimately yielding a homoallylic alcohol after protonolysis. mdpi.com
Lewis Acid-Catalyzed Synthetic Routes
Reaction of Cyclododecene (B75492) with Epoxides to Yield Aldehyde Intermediates
The reaction between a cycloalkene, such as cyclododecene, and an epoxide in the presence of a Lewis acid catalyst provides a direct route to homologous aldehydes, which are key intermediates in the synthesis of more complex molecules. researchgate.net This reaction is of interest to various chemical industries, including fragrance manufacturing. researchgate.net The Lewis acid activates the epoxide, making it susceptible to nucleophilic attack or rearrangement. nih.govkhanacademy.org The specific pathway and resulting product distribution depend on the choice of Lewis acid, solvent, and reaction conditions.
Utilization of Tin(IV) Chloride (SnCl₄) as a Lewis Acid Catalyst
Tin(IV) chloride (SnCl₄), or stannic chloride, is a strong and effective Lewis acid catalyst used in a wide array of organic reactions, including Friedel-Crafts acylations and nitrations. wikipedia.orgscientificlabs.co.uk In the context of epoxide chemistry, SnCl₄ can efficiently promote ring-opening reactions. organic-chemistry.org A key transformation facilitated by a stoichiometric amount of SnCl₄ is the rearrangement of epoxides into their corresponding aldehydes. organic-chemistry.org This rearrangement is a crucial step in tandem reactions, for example, where the newly formed aldehyde can subsequently react with other nucleophiles present in the mixture. organic-chemistry.org The efficacy of SnCl₄ as a catalyst is demonstrated by its ability to promote these transformations under mild conditions, avoiding the need for harsh reagents or prolonged reaction times. organic-chemistry.org
Formation of 2-(Cyclododecyl)propan-1-al as Key Intermediate
The synthesis of this compound can proceed through the key intermediate aldehyde, 2-(cyclododecyl)propan-1-al. This intermediate can be formed via the Lewis acid-catalyzed reaction of cyclododecene with propylene (B89431) oxide. The Lewis acid, such as SnCl₄, facilitates the rearrangement of the epoxide to an aldehyde. organic-chemistry.org This process sets the stage for the subsequent reduction of the aldehyde functionality to the primary alcohol, this compound. The formation of this specific aldehyde intermediate is a critical step, as it establishes the required carbon skeleton for the final product. While direct syntheses from cyclododecene have been explored, they often result in unsatisfactory yields, making the multi-step route involving the formation and subsequent reduction of 2-(cyclododecyl)propan-1-al a more viable pathway. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₅H₃₀O |
| 2-(Cyclododecyl)propan-1-al | C₁₅H₂₈O |
| Copper Chromium Oxide | Cr₂CuO₄ |
| Tin(IV) Chloride (Stannic chloride) | SnCl₄ |
| Titanocene dichloride | C₁₀H₁₀Cl₂Ti |
| Cyclododecene | C₁₂H₂₂ |
| Propylene oxide | C₃H₆O |
| Butyllithium | C₄H₉Li |
| Phenylsilane | C₆H₈Si |
| Palladium | Pd |
| Platinum | Pt |
| Ruthenium | Ru |
| Gold | Au |
| Barium | Ba |
Subsequent Reduction of Aldehyde Precursors to this compound
The conversion of the aldehyde precursor, 2-cyclododecylpropanal, to the primary alcohol this compound is a critical reduction step in its synthesis. This transformation involves the reduction of the carbonyl group of the aldehyde to a hydroxyl group. A variety of reducing agents and methodologies can be employed to achieve this, ranging from catalytic hydrogenation to the use of metal hydride reagents. britannica.comvedantu.comncert.nic.in The choice of method often depends on factors such as desired yield, selectivity, reaction conditions, and scalability. Aldehydes are generally more reactive than ketones, allowing for milder conditions and more selective reductions. masterorganicchemistry.com
Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aldehydes to primary alcohols. vedantu.comlibretexts.org This heterogeneous process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. britannica.comlibretexts.org The catalyst provides a surface on which the reaction between the aldehyde and hydrogen occurs, thereby lowering the activation energy of the reaction. libretexts.org
Commonly employed catalysts for this transformation include transition metals such as palladium (Pd), platinum (Pt), nickel (Ni), and rhodium (Rh). britannica.comvedantu.com These are often supported on inert materials like activated carbon (e.g., Pd/C) or alumina to maximize the surface area and catalytic efficiency. The reaction is typically carried out under pressure and at elevated temperatures, although conditions can be optimized based on the specific substrate and catalyst. For the conversion of 2-cyclododecylpropanal, catalytic hydrogenation offers the advantage of being a clean process, with the catalyst being easily separated by filtration. libretexts.org
| Catalyst | Support | Typical H₂ Pressure | Typical Temperature | Solvent |
|---|---|---|---|---|
| Palladium (Pd) | Carbon (C) | 1-50 atm | 25-100 °C | Ethanol, Ethyl Acetate (B1210297) |
| Platinum (Pt) | Platinum(IV) oxide (PtO₂) | 1-3 atm | 20-50 °C | Ethanol, Acetic Acid |
| Nickel (Ni) | Raney Nickel | 50-100 atm | 100-150 °C | Ethanol |
| Rhodium (Rh) | Alumina (Al₂O₃) | 10-70 atm | 50-120 °C | Methanol, Hexane |
Sodium borohydride (NaBH₄) is a versatile and selective reducing agent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk Its reaction with 2-cyclododecylpropanal in an alcoholic solvent system, such as methanol or ethanol, provides a convenient and high-yield pathway to this compound. chemguide.co.uklibretexts.org NaBH₄ is considered a source of hydride ions (H⁻). libretexts.org
The mechanism involves a two-step process. masterorganicchemistry.com First, the hydride ion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. chemguide.co.ukscience-revision.co.uk This results in the formation of an intermediate alkoxide. In the second step, a proton source, typically the alcoholic solvent or a mild acid added during workup, protonates the alkoxide to yield the final primary alcohol product. masterorganicchemistry.comlibretexts.org One of the key advantages of sodium borohydride is its chemoselectivity; it readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters or amides under standard conditions. masterorganicchemistry.comchemistrysteps.com
| Parameter | Typical Condition/Reagent | Purpose |
|---|---|---|
| Reducing Agent | Sodium Borohydride (NaBH₄) | Provides hydride (H⁻) for reduction of the carbonyl group. |
| Solvent | Methanol (CH₃OH) or Ethanol (C₂H₅OH) | Dissolves reactants and acts as a proton source for the workup. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Workup | Water or dilute aqueous acid (e.g., HCl, H₂SO₄) | Protonates the intermediate alkoxide to form the alcohol and neutralizes excess reagent. masterorganicchemistry.comlibretexts.org |
Exploration of Alternative Synthetic Pathways
The Reformatsky reaction provides a powerful method for forming carbon-carbon bonds, specifically for synthesizing β-hydroxy esters. byjus.comchemistnotes.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orglibretexts.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. chemistnotes.comlibretexts.org
In the context of synthesizing a precursor for this compound, one could envision a pathway starting from cyclododecanone (B146445). Reacting cyclododecanone with an appropriate α-bromo ester (e.g., ethyl 2-bromopropionate) and zinc metal would yield a β-hydroxy ester attached to the cyclododecyl ring. byjus.com This intermediate contains the necessary carbon framework and can be further transformed through subsequent reduction steps (e.g., reduction of the ester to an alcohol) to arrive at the target molecule. A key advantage of the Reformatsky reagent is its lower reactivity compared to Grignard reagents, which prevents undesired side reactions with the ester functionality. wikipedia.orglibretexts.org
High-yield synthesis of this compound can be achieved through a strategy involving sequential catalytic hydrogenation steps, particularly when starting with precursors containing multiple reducible functional groups. mdpi.com Catalytic hydrogenation allows for the reduction of various unsaturated groups, including carbon-carbon double bonds (alkenes) and carbonyl groups. libretexts.orglibretexts.org By carefully selecting catalysts and reaction conditions, it is possible to achieve chemoselectivity, reducing one functional group in the presence of another. nih.gov
For instance, a hypothetical precursor molecule could contain both a carbon-carbon double bond within the cyclododecyl ring and an α,β-unsaturated aldehyde moiety. A sequential hydrogenation approach could be employed:
First Hydrogenation: Selective reduction of the carbon-carbon double bond using a catalyst like Palladium on carbon (Pd/C) under mild conditions. This catalyst is highly effective for hydrogenating alkenes while potentially leaving the carbonyl group intact. libretexts.org
Second Hydrogenation: Subsequent reduction of the aldehyde group to the primary alcohol. This can be accomplished using a different catalyst system, such as Raney Nickel or Rhodium, under more forcing conditions (higher pressure and temperature), or by using a chemical reductant like NaBH₄ to ensure high conversion to the desired alcohol. britannica.comvedantu.com
| Step | Target Functional Group | Catalyst/Reagent | Conditions | Transformation |
|---|---|---|---|---|
| 1 | Alkene (C=C) | Pd/C | Low H₂ pressure, Room Temp. | Unsaturated ring → Saturated ring |
| 2 | Aldehyde (CHO) | Raney Ni or NaBH₄ | High H₂ pressure, High Temp. (for Ni) or Alcoholic solvent (for NaBH₄) | Aldehyde → Primary Alcohol |
Chemical Reactivity and Transformations of 2 Cyclododecylpropan 1 Ol
Alcohol Functional Group Reactivity
The hydroxyl (-OH) group is a versatile functional group that can undergo oxidation, substitution, and etherification, among other transformations. solubilityofthings.combritannica.com The presence of two reactive covalent bonds, C-O and O-H, which are polarized due to the high electronegativity of oxygen, makes the oxygen atom nucleophilic and the hydrogen and carbon atoms electrophilic. libretexts.orgmsu.edu
Etherification involves the conversion of the alcohol's hydroxyl group into an ether linkage (R-O-R'). A common method to achieve this is the Williamson ether synthesis, which typically involves deprotonating the alcohol to form a more nucleophilic alkoxide ion, followed by a reaction with an alkyl halide or another suitable electrophile. solubilityofthings.com
A specific example of etherification is the reaction of 2-cyclododecylpropan-1-ol with sodium hydride (NaH) and diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) to yield 2-cyclododecylpropylethyl ether. google.com In this process, sodium hydride acts as a strong base to deprotonate the hydroxyl group, forming a sodium alkoxide intermediate. This potent nucleophile then attacks the electrophilic ethyl group of diethyl sulfate in a nucleophilic substitution reaction to form the final ether product. google.com
The reaction involves stirring 15g of this compound with 4g of sodium hydride in 150ml of tetrahydrofuran (B95107) (THF) at boiling temperature for two hours. Subsequently, 6g of diethyl sulfate is added, and the mixture is heated under reflux for an additional two hours. google.com After workup and distillation, 9.5g of 2-cyclododecylpropylethyl ether is obtained. google.com
Table 1: Etherification of this compound
| Reactant | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| This compound (15g) | 1. Sodium Hydride (4g) 2. Diethyl Sulfate (6g) | Tetrahydrofuran (150ml) | Reflux (boiling temperature) | 2-Cyclododecylpropylethyl Ether | 9.5g |
The oxidation of alcohols is a fundamental transformation in organic chemistry. The products formed depend on the type of alcohol and the oxidizing agent used. britannica.combyjus.com As this compound is a primary alcohol, it can be oxidized first to an aldehyde and subsequently to a carboxylic acid. britannica.com
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to selectively oxidize primary alcohols to aldehydes, halting the reaction at that stage. britannica.com Stronger oxidizing agents, like chromic acid (H₂CrO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid, will oxidize the primary alcohol completely to the corresponding carboxylic acid. britannica.combyjus.com
Table 2: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent Type | Example Reagent | Expected Product |
|---|---|---|---|
| This compound | Mild | Pyridinium chlorochromate (PCC) | 2-Cyclododecylpropanal |
| This compound | Strong | Chromic Acid (H₂CrO₄) | 2-Cyclododecylpropanoic Acid |
The alcohol functional group in this compound is in a reduced state and is generally not susceptible to further reduction under standard chemical conditions. The C-O bond can be cleaved via hydrogenolysis under harsh conditions, but this is not a typical reduction of the functional group itself.
Conversely, the formation of this compound often involves a reduction pathway. For instance, it can be synthesized via the catalytic hydrogenation of 2-cyclododecenylpropan-1-ol. This specific reaction involves heating the unsaturated precursor with Raney nickel as a catalyst and high-pressure hydrogen gas (200 bar) at 200°C. google.comprepchem.com This process reduces the carbon-carbon double bond within the cyclododecenyl ring to yield the saturated cyclododecyl ring of the final product. google.comprepchem.com Another pathway involves the reduction of an ester, such as an isomer mixture of 2-cyclododecenylbutyric acid ethyl ester, using a reducing agent like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol. google.com
The hydroxyl group of an alcohol is a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. libretexts.orgpearson.com Therefore, for nucleophilic substitution reactions to occur, the -OH group must first be converted into a better leaving group. libretexts.orgpearson.com
One common strategy is to perform the reaction in the presence of a strong acid, such as HBr or HCl. The acid protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). libretexts.org The leaving group is now a neutral water molecule (H₂O), which is a much weaker base and therefore a good leaving group. The halide ion (e.g., Br⁻) can then attack the carbon atom in an Sₙ2 mechanism for primary alcohols, displacing the water molecule and forming the corresponding alkyl halide, 1-bromo-2-cyclododecylpropane. pearson.comyoutube.com
Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are frequently used to convert primary and secondary alcohols into alkyl chlorides and bromides, respectively, under milder conditions than strong acids. youtube.comlibretexts.org
Cyclododecyl Moiety Reactivity
Ring-Opening and Rearrangement Studies
The presence of a primary alcohol adjacent to the bulky cyclododecyl ring suggests that acid-catalyzed dehydration would be a primary avenue for inducing rearrangements. Such reactions typically proceed through a carbocation intermediate, which can then undergo various transformations to achieve a more stable state.
Dehydration and Carbocation Rearrangements:
Acid-catalyzed dehydration of this compound would involve the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a primary carbocation. However, primary carbocations are highly unstable. It is therefore more likely that the reaction proceeds via a concerted E2 mechanism or, if a carbocation does form, it will immediately rearrange to a more stable secondary or tertiary carbocation. libretexts.orglibretexts.org
A plausible rearrangement pathway would involve a 1,2-hydride shift from the adjacent carbon of the cyclododecyl ring, leading to a more stable tertiary carbocation on the ring itself. This newly formed carbocation could then be quenched by the loss of a proton to form a variety of alkene isomers.
Alternatively, a 1,2-alkyl shift, specifically a ring expansion or contraction, could occur. Given the flexibility of the twelve-membered ring, a transannular hydride shift is also a possibility, where a hydride ion is transferred from a remote carbon atom across the ring to the carbocationic center. This phenomenon is well-documented in medium and large ring systems and leads to the formation of thermodynamically more stable products.
Potential Rearrangement Products from Dehydration:
| Starting Material | Reaction Condition | Intermediate | Rearrangement Type | Potential Products |
| This compound | Acid-catalyzed dehydration | Primary Carbocation (transient) | 1,2-Hydride Shift | 1-Isopropenylcyclododecane, 1-Isopropyl-1-cyclododecene |
| This compound | Acid-catalyzed dehydration | Tertiary Carbocation (on ring) | Transannular Hydride Shift | Bicyclic alkenes |
| This compound | Acid-catalyzed dehydration | Rearranged Carbocation | Ring Contraction/Expansion | Alkenes with altered ring sizes |
It is important to note that the distribution of these products would be highly dependent on the specific reaction conditions, including the nature of the acid catalyst and the temperature.
Functionalization of the Cyclododecyl Ring
The large, saturated cyclododecyl ring of this compound is relatively inert to many chemical transformations. However, its functionalization can be achieved through reactions that target the C-H bonds, often involving radical or organometallic intermediates.
Remote Functionalization via Radical Pathways:
Reactions such as the Hofmann-Löffler-Freytag reaction or the Barton reaction, which involve the generation of a radical on a side chain, can lead to the functionalization of a remote C-H bond on the cyclododecyl ring through an intramolecular hydrogen abstraction. For this compound, conversion of the alcohol to a suitable precursor like an N-chloroamine or a nitrite (B80452) ester would be the initial step. Subsequent radical generation could lead to a 1,5-hydrogen atom transfer, preferentially abstracting a hydrogen from a sterically accessible carbon on the cyclododecyl ring.
Another powerful method for remote functionalization is the use of lead tetraacetate (LTA). slideshare.netresearchgate.netnbinno.comwikipedia.org In the presence of LTA, the alcohol can be oxidized to an alkoxyl radical. This radical can then abstract a hydrogen atom from a remote carbon on the cyclododecyl ring, leading to the formation of a carbon-centered radical. This radical can then be trapped by an acetate (B1210297) radical to form an acetoxy derivative or undergo further oxidation to an alkene. The regioselectivity of this process is often directed by the conformational proximity of the C-H bond to the initial radical center.
Hypohalite-Mediated Functionalization:
The reaction of alcohols with hypohalites (e.g., generated from iodine and a hypervalent iodine reagent) can also lead to remote functionalization. nih.gov This reaction proceeds through an alkoxyl radical intermediate, similar to the LTA oxidation, and can result in the formation of cyclic ethers if a suitably positioned C-H bond is activated.
Illustrative Functionalization Reactions:
| Reagent | Intermediate | Key Step | Potential Products |
| Lead Tetraacetate (LTA) | Alkoxyl Radical | 1,5-Hydrogen Atom Transfer | Acetoxylated cyclododecylpropanol derivatives, unsaturated derivatives |
| Iodine / PhI(OAc)2 | Alkoxyl Radical | Intramolecular H-abstraction | Cyclic ethers (tetrahydrofuran or tetrahydropyran (B127337) rings fused to the cyclododecyl ring) |
| N-Chloramine derivative / H+ | Aminyl Radical | Hofmann-Löffler-Freytag reaction | Pyrrolidine derivatives fused to the cyclododecyl ring |
These methods provide synthetic routes to introduce new functional groups onto the otherwise unreactive cyclododecyl scaffold, thereby expanding the chemical space accessible from this compound. The specific outcomes of these reactions would be highly dependent on the stereochemistry of the starting material and the conformational preferences of the cyclododecyl ring.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the 2-Cyclododecylpropan-1-ol molecule. The spectrum is characterized by distinct signals corresponding to the different chemical environments of the protons.
Cyclododecyl Ring Protons: The numerous methylene (B1212753) (-CH₂-) groups of the large cyclododecyl ring produce a complex, overlapping multiplet, typically observed in the upfield region of the spectrum.
Propanol (B110389) Side-Chain Protons: The protons on the propanol side chain are more distinct. The terminal methyl (-CH₃) group appears as a doublet due to coupling with the adjacent methine (-CH-) proton. The hydroxymethyl (-CH₂OH) protons often appear as a multiplet, and the methine proton, bonded to both the cyclododecyl ring and the side chain, also presents as a multiplet.
Hydroxyl Proton: The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.
Derivatization, such as converting the alcohol to an ester, would lead to predictable shifts in the spectrum, particularly for the protons nearest the oxygen atom, further confirming the structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (Methyl) | ~ 0.9 | Doublet (d) |
| -(CH₂)₁₁- (Cyclododecyl) | ~ 1.2-1.5 | Broad Multiplet (m) |
| -CH- (Methine) | ~ 1.6-1.8 | Multiplet (m) |
| -OH (Hydroxyl) | Variable | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in a different electronic environment gives a distinct signal. oregonstate.edulibretexts.org
Cyclododecyl Carbons: The carbons of the cyclododecyl ring appear as a series of peaks in the aliphatic region of the spectrum (~20-40 ppm). oregonstate.edu Due to the ring's flexibility, several distinct signals may be observed.
Propanol Side-Chain Carbons: The three carbons of the propanol side chain are readily identified. The methyl carbon (-CH₃) is found at the highest field (lowest ppm value), while the carbon bonded to the hydroxyl group (-CH₂OH) is significantly downfield (~60-70 ppm) due to the electronegative oxygen atom. libretexts.orgdocbrown.info The methine carbon (-CH-) signal appears at an intermediate chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (Methyl) | ~ 10-15 |
| -(CH₂)₁₁- (Cyclododecyl) | ~ 20-40 |
| -CH- (Methine) | ~ 40-50 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. harvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methyl protons and the methine proton, and between the methine proton and the hydroxymethyl protons, confirming the connectivity of the propanol side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. For instance, it would show a correlation from the methyl protons to the methine carbon and, crucially, from the methine proton to the carbon atom of the cyclododecyl ring where the side chain is attached, thus confirming the link between the ring and the side chain. Advanced 2D NMR experiments are often used to study complex derivatives, such as those involving cyclodextrins. rsc.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them at a molecular level. cloudfront.net For this compound, a pure sample would ideally show a single peak in the gas chromatogram, confirming its purity.
The mass spectrum obtained from the detector provides a molecular fingerprint. The molecular ion peak (M⁺), corresponding to the intact molecule with one electron removed, would confirm the molecular weight. For this compound (C₁₅H₃₀O), the M⁺ peak would be expected at an m/z of 226. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for alcohols include:
Loss of water: A peak at M-18 (m/z 208). libretexts.org
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. Loss of a •CH₂OH radical would result in a peak at m/z 195.
Cleavage of the side chain: Fragmentation at the bond between the cyclododecyl ring and the propanol side chain.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). indexcopernicus.com This precision allows for the determination of a compound's exact elemental formula, distinguishing it from other compounds that may have the same nominal mass. researchgate.net
For this compound, HRMS would be used to confirm its elemental composition of C₁₅H₃₀O. The calculated exact mass for this formula is 226.2297. An experimental HRMS measurement matching this value would provide unequivocal confirmation of the molecular formula.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₅H₃₀O | Elemental Composition |
| Nominal Molecular Weight | 226 amu | Confirmed by GC-MS |
| Calculated Exact Mass | 226.2297 u | Confirmed by HRMS |
| Key Fragment Ion (M-H₂O)⁺ | m/z 208 | Loss of water |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Predicted Collision Cross Section (CCS) for Conformational Analysis in the Gas Phase
The conformational flexibility of this compound in the gas phase can be investigated through predicted Collision Cross Section (CCS) values. CCS is a measure of the effective area of an ion in the gas phase, which is influenced by its size, shape, and charge. By predicting the CCS for different potential conformers, it is possible to gain insights into the molecule's three-dimensional structure.
For this compound, predicted CCS values have been calculated for various adducts, providing a basis for comparison with experimental ion mobility-mass spectrometry data. These predictions, often derived from computational methods, offer a valuable tool for structural elucidation, especially for complex molecules where multiple conformations may exist. The predicted CCS values for several common adducts of this compound are presented in the table below.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 227.23694 | 158.2 |
| [M+Na]+ | 249.21888 | 158.1 |
| [M-H]- | 225.22238 | 156.2 |
| [M+NH4]+ | 244.26348 | 172.3 |
| [M+K]+ | 265.19282 | 156.9 |
| [M+H-H2O]+ | 209.22692 | 155.2 |
| [M+HCOO]- | 271.22786 | 171.4 |
| [M+CH3COO]- | 285.24351 | 183.0 |
| [M+Na-2H]- | 247.20433 | 156.9 |
| [M]+ | 226.22911 | 146.5 |
| [M]- | 226.23021 | 146.5 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
The this compound molecule contains a hydroxyl (-OH) group, a cyclododecyl ring, and a propyl chain, all of which give rise to distinct vibrational signatures.
Infrared (IR) Spectroscopy:
In an IR spectrum of this compound, the most prominent and easily identifiable band would be due to the O-H stretching vibration of the alcohol group. This typically appears as a broad and strong absorption in the region of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding between molecules.
The aliphatic C-H stretching vibrations from the cyclododecyl ring and the propanol backbone would be observed in the 2850-3000 cm⁻¹ region. libretexts.org Specifically, C-H stretching in alkanes typically appears between 2850-3000 cm⁻¹. libretexts.org The C-O stretching vibration of the primary alcohol would be expected to produce a strong band in the 1000-1260 cm⁻¹ range. Additionally, C-H bending vibrations are expected in the 1350-1480 cm⁻¹ region. libretexts.org
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in Raman spectra, the C-H stretching vibrations in the 2850-3000 cm⁻¹ region are typically strong and well-defined. The C-C bond vibrations within the cyclododecyl ring and the propanol chain would also be Raman active, appearing in the fingerprint region (below 1500 cm⁻¹).
The combination of IR and Raman spectroscopy allows for a comprehensive identification of the functional groups within the this compound molecule, confirming the presence of the hydroxyl group and the saturated hydrocarbon framework.
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | IR |
| C-H (Aliphatic) | Stretching | 2850-3000 | IR, Raman |
| C-O (Primary Alcohol) | Stretching | 1000-1260 | IR |
| C-H | Bending | 1350-1480 | IR |
| C-C | Stretching | Fingerprint Region (<1500) | Raman |
Stereochemical Considerations and Chirality
Stereoisomers and Chiral Centers in 2-Cyclododecylpropan-1-ol
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. tru.calibretexts.org The existence of stereoisomers for this compound is due to the presence of stereogenic centers, also known as chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. nih.gov
In the structure of this compound, two chiral centers can be identified:
C2 of the propanol (B110389) chain: This carbon is bonded to a hydrogen atom, a methyl group (-CH3), a hydroxymethyl group (-CH2OH), and the cyclododecyl ring.
C1 of the cyclododecyl ring: This carbon is bonded to a hydrogen atom, the 2-propyl-1-ol group, and two different pathways around the cyclododecane (B45066) ring (-CH2-CH2-... sections).
The presence of n chiral centers in a molecule can result in a maximum of 2n stereoisomers. libretexts.orgmsu.edu For this compound, with its two chiral centers, there is a possibility of up to 22 = 4 distinct stereoisomers.
In chemical databases and literature, when the specific spatial arrangement at a chiral center is not determined or specified, it is referred to as an "undefined atom stereocenter." For this compound, a generic two-dimensional representation or a chemical name without stereochemical descriptors (like (R) or (S)) implies that the stereochemistry at both the C2 of the propanol chain and C1 of the cyclododecyl ring is undefined. Such a representation refers to a mixture of all possible stereoisomers.
Enantiomeric and Diastereomeric Forms
The four possible stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. tru.calibretexts.orgnih.gov They have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions.
Diastereomers are stereoisomers that are not mirror images of each other. tru.calibretexts.org This relationship occurs in molecules with two or more chiral centers when at least one, but not all, of the chiral centers have different configurations. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities. libretexts.org
The stereoisomeric relationships for this compound can be summarized as follows, assigning hypothetical (R/S) configurations to the two chiral centers (C1 of the ring and C2 of the chain):
Table 1: Stereoisomeric Relationships of this compound
| Stereoisomer | Configuration (C1, C2) | Enantiomeric Relationship | Diastereomeric Relationship |
|---|---|---|---|
| 1 | (R, R) | Enantiomer of (S, S) | Diastereomer of (R, S) and (S, R) |
| 2 | (S, S) | Enantiomer of (R, R) | Diastereomer of (R, S) and (S, R) |
| 3 | (R, S) | Enantiomer of (S, R) | Diastereomer of (R, R) and (S, S) |
Stereoselective Synthesis Methodologies
Synthesizing a specific stereoisomer of this compound requires stereoselective methods that control the three-dimensional outcome of the chemical reactions.
Chiral catalysis is a powerful strategy for achieving high enantiomeric excess, meaning the synthesis produces one enantiomer in a much greater amount than its mirror image. This is accomplished by using a chiral catalyst that creates a chiral environment for the reaction, favoring the formation of one stereoisomer over others. nih.gov For a molecule like this compound, a potential synthetic route could involve the asymmetric reduction of a corresponding ketone or the catalytic asymmetric alkylation of an appropriate precursor. The choice of a specific chiral ligand or catalyst system is crucial for directing the stereochemical outcome and achieving high purity of the desired stereoisomer. nih.govwpmucdn.com
When a synthesis results in a mixture of stereoisomers (a racemic mixture), resolution techniques can be employed to separate them.
Preparative High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating stereoisomers. The separation is achieved by using a chiral stationary phase (CSP) in the chromatography column. The different stereoisomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, allowing for their collection as separate, pure fractions.
Gas Chromatography (GC): Similar to HPLC, chiral GC can be used for the separation of volatile stereoisomers. The technique employs a capillary column coated with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to their separation.
Table 2: Comparison of Chiral Resolution Techniques
| Feature | Preparative HPLC | Gas Chromatography (GC) |
|---|---|---|
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. |
| Applicability | Broad applicability for a wide range of compounds. | Generally restricted to thermally stable and volatile compounds. |
| Scale | Can be scaled up from analytical to preparative quantities to isolate grams of material. | Typically used for analytical purposes, but preparative-scale GC is possible for smaller quantities. |
| Sample State | Sample is dissolved in a liquid solvent. | Sample must be vaporized without decomposition. |
Impact of Stereochemistry on Molecular Recognition and Interactions
The specific three-dimensional shape of each stereoisomer of this compound is critical in how it interacts with other chiral molecules, such as biological receptors or enzymes. This principle of molecular recognition is often compared to the way a hand fits into a glove; a right hand will not fit properly into a left-handed glove.
In biological systems, this enantioselectivity is common. nih.gov For example, if this compound were to be evaluated for its fragrance properties, its different enantiomers could exhibit distinct scents or intensities due to differential binding to olfactory receptors in the nose. Similarly, any potential biological activity would likely be stereospecific, with one enantiomer (the eutomer) displaying the desired effect while the other (the distomer) might be less active or exhibit different effects. nih.gov The precise geometry dictated by the (R) or (S) configuration at each chiral center determines the molecule's ability to bind effectively to a specific target site.
Derivatives and Analogues of 2 Cyclododecylpropan 1 Ol
Synthesis and Characterization of Structural Analogues
The synthesis of structural analogues of 2-Cyclododecylpropan-1-ol can be broadly categorized into two main approaches: modification of the propyl side chain and functionalization of the cyclododecyl ring.
The hydroxyl group of the propan-1-ol side chain is a prime target for chemical modification, allowing for the creation of a diverse range of derivatives. Standard reactions for secondary alcohols can be employed to introduce new functional groups, thereby altering the molecule's physicochemical properties such as its odor profile, volatility, and solubility.
Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst yields esters. wikipedia.org For instance, acetylation with acetic anhydride (B1165640) would produce 2-cyclododecylpropyl acetate (B1210297). The nature of the acyl group can be varied to generate a library of esters with different scent characteristics.
Etherification: The hydroxyl group can be converted into an ether linkage. A known example is the synthesis of 2-Cyclododecylpropylethylether, which is achieved by treating this compound with a base like sodium hydride, followed by reaction with an ethylating agent such as diethyl sulfate (B86663). google.com This transformation is an application of the Williamson ether synthesis. google.com The choice of the alkylating agent can be varied to produce a range of ethers with different alkyl or aryl side chains.
Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2-cyclododecylpropan-2-one, using various oxidizing agents such as chromic acid or pyridinium (B92312) chlorochromate (PCC). britannica.comlibretexts.org This transformation would significantly alter the molecule's chemical reactivity and is expected to change its olfactory properties.
Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) to produce 1-halo-2-cyclododecylpropanes. This can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). wikipedia.orgcsueastbay.edu These halogenated derivatives can serve as intermediates for further synthetic transformations.
A summary of potential modifications to the propyl side chain is presented in the table below.
| Starting Material | Reagent(s) | Product Class | Specific Example |
| This compound | Acetic Anhydride, Acid Catalyst | Ester | 2-Cyclododecylpropyl acetate |
| This compound | Sodium Hydride, Diethyl Sulfate | Ether | 2-Cyclododecylpropylethylether |
| This compound | Chromic Acid (H2CrO4) | Ketone | 2-Cyclododecylpropan-2-one |
| This compound | Thionyl Chloride (SOCl2) | Alkyl Halide | 1-Chloro-2-cyclododecylpropane |
Halogenation: Free-radical halogenation of cycloalkanes is a known process. nih.gov It is conceivable that under photolytic conditions or with the use of radical initiators, this compound could undergo halogenation on the cyclododecyl ring, leading to a mixture of halogenated isomers.
Oxidation: While the secondary alcohol on the side chain is a more likely site for oxidation, strong oxidizing agents under specific conditions could potentially lead to oxidation of the cyclododecyl ring, possibly forming cyclododecanone (B146445) derivatives or dicarboxylic acids through ring-opening.
Nitration and Sulfonation: Although less common for saturated cycloalkanes, nitration and sulfonation reactions could potentially be explored to introduce nitro or sulfonic acid groups onto the cyclododecyl ring, which would dramatically alter the polarity and chemical properties of the molecule.
The functionalization of the cyclododecyl ring offers the potential to create novel molecular scaffolds with unique steric and electronic properties.
Chemical Transformation of this compound into Other Chemical Classes
Beyond the synthesis of direct analogues, this compound can be transformed into other chemical classes through multi-step reaction sequences.
Dehydration to Alkenes: Acid-catalyzed dehydration of this compound would lead to the formation of cyclododecylpropenes. libretexts.orglibretexts.org Depending on the reaction conditions, a mixture of isomers with the double bond at different positions in the propyl chain could be expected. These alkenes could then serve as starting materials for a variety of other transformations, such as epoxidation, dihydroxylation, or polymerization.
Conversion to Amines: The alcohol can be converted to an alkyl halide as described in section 7.1.1, which can then undergo nucleophilic substitution with ammonia (B1221849) or primary/secondary amines to yield the corresponding 2-cyclododecylpropylamines. Alternatively, the ketone derived from oxidation could be subjected to reductive amination.
Ring Expansion/Contraction: While synthetically challenging, reactions involving the cyclododecyl ring itself, such as ring expansions or contractions, could lead to novel carbocyclic systems. Such transformations are known for other cyclic ketones and could potentially be adapted. researchgate.net
Research into Related Cyclododecyl Derivatives with Modified Properties
The large, hydrophobic cyclododecyl moiety is a structural feature present in a number of molecules with interesting properties and applications beyond the fragrance industry. Research into these related derivatives provides a broader context for the potential of modifying this compound.
In the field of materials science , the incorporation of large cycloalkane rings into polymer backbones can influence the material's physical properties, such as its glass transition temperature, crystallinity, and mechanical strength. Functionalized cyclododecyl derivatives could potentially be used as monomers or additives in the synthesis of specialty polymers. researchgate.netmdpi.com
In medicinal chemistry , the lipophilic nature of the cyclododecyl group can be exploited to modulate the pharmacokinetic properties of drug candidates. pressbooks.pub The large carbocyclic ring can interact with hydrophobic pockets in biological targets. While there is no specific research on the medicinal applications of this compound derivatives, the general principles of using polycyclic scaffolds in drug design suggest a potential avenue for future investigation. nih.govrroij.com
The modification of physicochemical properties, such as solubility and thermal stability, through chemical derivatization is a common strategy in both materials science and medicinal chemistry. researchgate.netnih.govnih.govmdpi.commdpi.com By applying the synthetic transformations discussed above to this compound, a diverse range of derivatives with modified properties could be generated, opening up possibilities for their investigation in various scientific and industrial fields.
Environmental Fate and Degradation Mechanisms Academic Perspective
Biodegradation Pathways and Kinetics
Biodegradation is anticipated to be the principal mechanism for the removal of 2-Cyclododecylpropan-1-ol from the environment. This process is mediated by a diverse range of microorganisms that utilize the compound as a source of carbon and energy.
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the biodegradability of chemical compounds in the absence of empirical data. nih.gov These models correlate a compound's structural features with its observed biodegradation rates. For aliphatic alcohols, biodegradability is influenced by factors such as the length and branching of the carbon chain, and the presence of cyclic structures.
Predictive models generally categorize chemicals into those that degrade rapidly, those that are biodegradable after an acclimation period, and those that are resistant to degradation. oup.comsemanticscholar.org Long-chain alcohols are typically biodegradable, although the rate can be influenced by their physical properties, such as water solubility. The large cyclododecyl group in this compound may present steric hindrance to microbial enzymes, potentially slowing the initial stages of degradation compared to linear alcohols of similar carbon number.
Several computational models, such as those available through the Online Chemical Modeling Environment (OCHEM), utilize various machine-learning methods and chemical descriptors to predict biodegradability with a high degree of accuracy. nih.gov These models consider structural fragments and physicochemical properties to estimate the likelihood of a compound being readily biodegradable. For this compound, the presence of the hydroxyl group and the aliphatic chain suggests a susceptibility to microbial attack, while the bulky cycloalkane ring is a feature that could decrease the rate of degradation.
Table 1: Factors Influencing Predicted Biodegradability of this compound
| Structural Feature | Predicted Influence on Biodegradation | Rationale |
| Primary Alcohol Group | Increases Biodegradability | Serves as a site for initial enzymatic oxidation. wikipedia.org |
| Long Alkyl Chain | Generally Biodegradable | Can be shortened via β-oxidation after initial oxidation. nih.gov |
| Cyclododecyl Ring | Decreases Biodegradability | Steric hindrance may slow enzymatic attack; cleavage of the cycloalkane ring is often a rate-limiting step. nih.gov |
| Branching (at C2) | May Decrease Biodegradability | Branching near the functional group can hinder enzymatic access. |
The biodegradation of this compound is dependent on the presence and activity of competent microorganisms in the environment. researchgate.net Bacteria and fungi are the primary drivers of the degradation of aliphatic and cycloaliphatic hydrocarbons. nih.gov
The initial step in the aerobic biodegradation of a primary alcohol like this compound is typically the oxidation of the hydroxyl group. This is carried out by alcohol dehydrogenases or oxidases to form the corresponding aldehyde, 2-cyclododecylpropanal. wikipedia.orgnih.gov This aldehyde is then further oxidized to a carboxylic acid, 2-cyclododecylpropanoic acid, by aldehyde dehydrogenases.
Following the oxidation of the alcohol functional group, the degradation pathway would likely proceed via one of two main routes:
Degradation of the Propyl Side Chain: The 2-cyclododecylpropanoic acid can undergo β-oxidation, progressively shortening the three-carbon side chain.
Cleavage of the Cyclododecyl Ring: The microbial degradation of cycloalkanes is a more complex process. nih.gov It often involves the introduction of an oxygen atom by a monooxygenase, leading to the formation of a cyclic ketone. Subsequent Baeyer-Villiger oxidation can result in the opening of the ring to form a linear dicarboxylic acid, which can then be further metabolized through β-oxidation.
Environmental Persistence Analysis
The environmental persistence of a chemical is a measure of the time it remains in a particular environmental compartment before being removed by degradation or transport processes. nih.gov Persistence is often expressed as a half-life (t½), which is the time required for 50% of the initial concentration to be dissipated.
Due to the lack of experimental data for this compound, its persistence can only be estimated. Based on its structure, it is not expected to be "very persistent." The presence of the primary alcohol group and the aliphatic nature of the molecule suggest that it will be biodegradable. oup.comnih.gov
However, certain structural features may lead to a longer half-life than that of simpler, linear alcohols. These include:
Low Water Solubility: The large, nonpolar cyclododecyl group will result in low water solubility, which can limit the bioavailability of the compound to microorganisms in aquatic environments.
Steric Hindrance: The bulky cyclododecyl ring and the branching at the second carbon of the propyl chain may slow the rate of enzymatic attack.
Complex Ring Structure: The cleavage of the 12-carbon ring is likely to be a slow metabolic process. nih.gov
Considering these factors, this compound would likely be classified as "persistent" rather than "readily biodegradable" or "very persistent" under regulatory frameworks. Its ultimate fate in the environment will be degradation, but the rate may be slow enough to warrant consideration of its potential for long-range transport and accumulation in certain environmental compartments.
Table 2: Summary of Predicted Environmental Fate of this compound
| Degradation Process | Predicted Significance | Rationale |
| Biotic Degradation | ||
| Aerobic Biodegradation | High | Primary degradation pathway for aliphatic alcohols. nih.gov |
| Anaerobic Biodegradation | Moderate to Low | Generally slower than aerobic degradation for hydrocarbons. |
| Abiotic Degradation | ||
| Direct Photolysis | Negligible | Lacks a chromophore that absorbs environmentally relevant UV light. ecetoc.org |
| Indirect Photolysis | Low | Potential for reaction with hydroxyl radicals, but limited by environmental partitioning. |
| Hydrolysis | Negligible | Alcohol functional group is not hydrolyzable under environmental conditions. ecetoc.org |
| Environmental Persistence | ||
| Predicted Half-Life | Moderate | Biodegradable, but rate may be limited by structural complexity and low bioavailability. |
Assessment of Recalcitrant Characteristics
The environmental persistence of a chemical compound is determined by its resistance to various degradation processes. For an organic molecule such as this compound, its recalcitrant characteristics are largely dictated by its molecular structure, which influences its susceptibility to microbial attack and abiotic degradation mechanisms. The combination of a large alicyclic ring and a substituted alkyl chain presents several features that contribute to its likely persistence in the environment.
The cyclododecane (B45066) ring is a significant factor contributing to the recalcitrance of this compound. Large cycloalkanes are known for their chemical stability and low water solubility, which in turn reduces their bioavailability to microorganisms. The degradation of cycloalkanes is generally a slower process compared to their linear counterparts. Microbial attack on cycloalkanes is often initiated by monooxygenase enzymes, which introduce a hydroxyl group. However, the large, sterically hindered nature of the cyclododecyl ring can pose a challenge for enzymatic action.
Furthermore, the branched nature of the "propan-1-ol" side chain adds another layer of complexity to the degradation process. While linear alkyl chains can often be degraded through a process of terminal oxidation followed by beta-oxidation, branched chains can inhibit this pathway. The presence of a methyl group on the second carbon of the propane (B168953) chain (the 'iso' configuration) can sterically hinder the enzymes responsible for oxidation. In some cases, microbial degradation of branched-chain alkanes requires specific enzymatic pathways that are less common in the microbial world.
The primary alcohol functional group (-CH₂OH) on the propanol (B110389) side chain is a potential site for initial microbial oxidation. This could lead to the formation of the corresponding carboxylic acid, 2-cyclododecylpropanoic acid. However, the subsequent degradation of this intermediate would still be faced with the challenges posed by the bulky cyclododecyl group and the branched alkyl structure.
Large Alicyclic Ring: The 12-carbon cyclododecane ring is inherently stable and has low water solubility, limiting its bioavailability.
Branched Alkyl Side Chain: The isobutyl-like structure of the side chain can impede standard beta-oxidation pathways.
These characteristics suggest that this compound is likely to be slowly biodegradable and may persist in the environment.
Methodologies for Evaluating Environmental Stability
A comprehensive assessment of the environmental stability of a compound like this compound involves a combination of standardized laboratory tests that evaluate both biotic and abiotic degradation pathways. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing the biodegradability of chemicals. oecd.orgresearchgate.netnih.govwikipedia.org
Given the expected low water solubility and potential volatility of this compound, the following OECD test guidelines would be particularly relevant:
Ready Biodegradability Tests (OECD 301 series): These tests provide a stringent assessment of a chemical's potential for rapid and complete biodegradation. aropha.comsmithers.com For a poorly soluble substance like this compound, the CO2 Evolution Test (OECD 301B) or the Manometric Respirometry Test (OECD 301F) would be suitable. aropha.com These tests measure the ultimate biodegradation of the compound to carbon dioxide or the consumption of oxygen by microorganisms over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum biodegradation within a "10-day window." aropha.comsmithers.com Due to its complex structure, it is unlikely that this compound would pass the strict criteria for ready biodegradability.
Inherent Biodegradability Tests (OECD 302 series): If a compound does not pass the ready biodegradability tests, inherent biodegradability tests can be conducted. These tests use a higher concentration of microorganisms and a longer incubation period, providing a more favorable environment for degradation to occur. The Modified SCAS Test (OECD 302A) or the Zahn-Wellens Test (OECD 302B) could be employed. These tests would indicate if the compound has the potential to be biodegraded under optimized conditions, even if it does not degrade rapidly in the environment.
To support these biodegradability tests, several analytical techniques would be employed to monitor the disappearance of the parent compound and the formation of any transformation products. These techniques typically include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. It would be used to quantify the concentration of this compound and to identify any intermediate degradation products.
High-Performance Liquid Chromatography (HPLC): This technique is suitable for analyzing less volatile and more polar compounds that may be formed during degradation, such as carboxylic acid metabolites.
In addition to biodegradation, abiotic degradation processes such as hydrolysis and photolysis should be considered, although they are likely to be minor degradation pathways for this type of molecule.
The following interactive data table summarizes the key methodologies for evaluating the environmental stability of this compound:
| Test Parameter | Methodology | Description | Expected Outcome for this compound |
| Ready Biodegradability | OECD 301B (CO2 Evolution) or OECD 301F (Manometric Respirometry) | Measures mineralization to CO2 or oxygen consumption by microorganisms in a 28-day period with a 10-day window. | Likely to show low biodegradation, not meeting the "readily biodegradable" criteria. |
| Inherent Biodegradability | OECD 302A (Modified SCAS Test) or OECD 302B (Zahn-Wellens Test) | Assesses potential for biodegradation under favorable conditions with a high concentration of microorganisms. | May show some degree of degradation, indicating a potential for slow biodegradation in the environment. |
| Identification of Parent Compound and Metabolites | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile and semi-volatile organic compounds. | Would be used to track the disappearance of this compound and identify potential intermediates like 2-cyclododecylpropanoic acid. |
| Analysis of Polar Metabolites | High-Performance Liquid Chromatography (HPLC) | Separates and quantifies non-volatile and polar compounds. | Could be used to analyze potential carboxylic acid metabolites that are not amenable to GC-MS analysis. |
By employing these methodologies, a comprehensive profile of the environmental stability and recalcitrant nature of this compound can be established.
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel Catalytic Systems for Sustainable Synthesis
The pursuit of green and sustainable chemical processes is a major driver in modern synthetic chemistry. Future research into the synthesis of 2-Cyclododecylpropan-1-ol will likely focus on the development of novel catalytic systems that are both efficient and environmentally benign.
One promising avenue is the use of biocatalysts. Enzymes, such as alcohol dehydrogenases and oxidoreductases, offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. astrazeneca.commdpi.com Research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound, such as the initial carbon-carbon bond formation or the final reduction step. The use of whole-cell biocatalysts could further streamline the process by eliminating the need for enzyme purification.
Heterogeneous catalysis also presents significant opportunities for sustainable synthesis. nih.gov Developing solid-supported catalysts for the hydrogenation or reductive aldol (B89426) condensation steps could simplify catalyst recovery and reuse, a key principle of green chemistry. semanticscholar.org For instance, the hydrogenation of a 2-cyclododecenylpropan-1-ol precursor is a known synthetic route, and employing a recyclable catalyst like Raney nickel is a step in this direction. google.comprepchem.com Future work could explore more advanced heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, which may offer improved activity, selectivity, and stability. nih.gov These catalysts could also be designed to operate in greener solvents, such as water or supercritical fluids, further enhancing the sustainability of the synthesis.
Below is a table summarizing potential sustainable catalytic approaches for the synthesis of this compound.
| Catalytic System | Reaction Step | Potential Advantages |
| Alcohol Dehydrogenases | Reduction of a ketone precursor | High enantioselectivity, mild reaction conditions |
| Oxidoreductases | C-C bond formation/reduction | Potential for one-pot synthesis, biodegradable |
| Supported Metal Catalysts | Hydrogenation of alkene precursor | Catalyst recyclability, process scalability |
| Metal-Organic Frameworks | Aldol-type condensation | High surface area, tunable catalytic sites |
Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The synthesis of this compound often involves reactions such as the Reformatsky or Grignard reactions, which, while well-established, can have complex mechanistic details, particularly with sterically demanding substrates like cyclododecanone (B146445). organic-chemistry.orgpw.livechemistnotes.compearson.comlibretexts.org
Future research could employ a combination of kinetic studies, isotopic labeling, and computational modeling to elucidate the precise mechanism of these reactions in the context of the cyclododecyl moiety. For example, investigating the structure of the organozinc intermediate in the Reformatsky reaction with cyclododecanone could provide insights into the factors controlling the diastereoselectivity of the subsequent addition to the carbonyl group. libretexts.org Similarly, a detailed mechanistic study of the reductive aldol reaction could reveal the role of the metal catalyst in activating the reactants and controlling the stereochemical outcome. Understanding these pathways in detail will enable the rational design of more efficient and selective synthetic methods.
Advanced Characterization Techniques for Conformational and Stereochemical Analysis
The presence of a large, flexible twelve-membered ring and a chiral center makes the conformational and stereochemical analysis of this compound a challenging yet important area of research. researchgate.netlibretexts.orgdalalinstitute.comlibretexts.org The cyclododecane (B45066) ring can adopt multiple low-energy conformations, and the interplay between the ring conformation and the orientation of the propanol (B110389) side chain will significantly influence the molecule's physical and chemical properties.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are powerful tools for such analyses. auremn.org.br Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about through-space proximity of protons, allowing for the determination of the relative stereochemistry and preferred conformations in solution. Variable-temperature NMR studies could also be employed to investigate the dynamics of conformational exchange.
In addition to NMR, chiroptical methods like Circular Dichroism (CD) spectroscopy can be used to probe the stereochemistry of the molecule. dartmouth.eduwiley.com By comparing experimental CD spectra with those predicted from computational models of different conformers and stereoisomers, it is possible to assign the absolute configuration and gain further insight into the solution-state conformational landscape.
Integration of Computational and Experimental Approaches in Design and Discovery
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. nih.govacs.org For a molecule like this compound, this integrated approach can be particularly fruitful.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the stable conformations of the molecule, calculate spectroscopic properties (e.g., NMR chemical shifts, CD spectra), and model reaction pathways. mdpi.com These computational predictions can then guide experimental studies and help in the interpretation of experimental data. For example, MD simulations can provide a detailed picture of the conformational flexibility of the cyclododecyl ring, which can then be validated through variable-temperature NMR experiments.
This integrated approach can also be applied to the design of new catalysts for the synthesis of this compound. Computational screening of potential catalyst candidates can identify promising systems for experimental investigation, accelerating the discovery of more efficient and sustainable synthetic methods. compchem.me
Exploration of this compound as a Model Compound for Larger Aliphatic Systems
The unique structural features of this compound make it an interesting model compound for studying the behavior of larger, more complex aliphatic systems. psu.edursc.org The cyclododecyl group provides a large, non-polar domain, while the hydroxyl group of the propanol side chain can participate in hydrogen bonding and other polar interactions.
This amphiphilic character suggests that this compound could be used as a model system to study self-assembly and supramolecular chemistry. nih.gov For instance, its behavior at interfaces or its ability to form aggregates in different solvents could provide insights into the fundamental principles governing the organization of large aliphatic molecules. Furthermore, its use as a building block in the synthesis of more complex macrocycles or polymers could lead to new materials with tailored properties. The study of its interactions with other molecules could also be relevant to understanding molecular recognition processes in biological and materials science contexts. researchgate.net
Q & A
Q. What are the optimal synthesis methods for 2-Cyclododecylpropan-1-ol to achieve ≥97% purity?
To synthesize high-purity this compound, focus on controlled reaction conditions (e.g., temperature, catalyst selection) and rigorous purification techniques. Recrystallization from a suitable solvent (e.g., ethanol or hexane) is recommended, as the compound’s low water solubility (0.8 mg/L at 20°C) and miscibility with organic solvents allow selective crystallization. Ensure characterization via NMR and HPLC to confirm purity, referencing established protocols for new compound validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Use H/C NMR to identify the cyclododecyl and propanol moieties, focusing on signals near δ 1.2–1.8 ppm (cyclododecyl CH groups) and δ 3.6 ppm (hydroxyl-bearing CH). IR spectroscopy can confirm the hydroxyl group (broad peak ~3300 cm). Mass spectrometry (MS) should show a molecular ion peak at m/z 226.4 (CHO). Cross-reference with literature data for structural validation .
Q. How does the solubility profile of this compound influence its application in organic reaction systems?
The compound’s miscibility with organic solvents (e.g., ethanol, dichloromethane) but low water solubility (0.8 mg/L) makes it suitable for non-aqueous reaction media. For heterogeneous systems, consider solvent polarity matching to optimize reaction efficiency. Pre-dissolve the compound in a compatible solvent (e.g., THF) before adding to aqueous-organic biphasic systems .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cyclodimerization or esterification reactions?
DFT calculations (e.g., B3LYP/6-31G* level) can model the compound’s electronic structure and transition states. Optimize geometries for reactants and intermediates, and calculate activation energies to identify favorable reaction pathways. Compare theoretical results with experimental kinetics (e.g., via in situ FTIR or GC-MS) to validate mechanistic hypotheses, as demonstrated in analogous ferrocenylpropanol studies .
Q. What methodologies resolve discrepancies between observed and theoretical physicochemical properties (e.g., melting point, solubility) in derivatives of this compound?
Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to assess melting behavior and X-ray crystallography to confirm crystal packing. For solubility mismatches, re-evaluate solvent-solute interactions using Hansen solubility parameters or COSMO-RS simulations. Ensure synthetic protocols adhere to reproducibility guidelines, including full disclosure of purification steps .
Q. How can thermodynamic models (e.g., local composition models) predict phase behavior in multicomponent systems containing this compound?
Apply the Non-Random Two-Liquid (NRTL) or Wilson equations to model activity coefficients in liquid mixtures. Input experimental vapor-liquid equilibrium (VLE) or solid-liquid equilibrium (SLE) data to parameterize interactions between the compound and solvents (e.g., alcohols, hydrocarbons). For systems with limited miscibility, incorporate the UNIQUAC model to account for molecular geometry effects .
Q. What combined experimental-computational approaches validate the stereochemical configuration of this compound derivatives?
Couple X-ray crystallography with molecular dynamics (MD) simulations to analyze conformational stability. For flexible cyclododecyl groups, use NOESY NMR to probe spatial proximity of protons. Compare experimental optical rotation with calculated values from quantum mechanical methods (e.g., TD-DFT with polarizable continuum models) .
Methodological Best Practices
- Data Reproducibility : Document synthesis and purification steps exhaustively, including solvent ratios, temperature gradients, and characterization spectra. Use supplementary materials for extended datasets .
- Computational Validation : Cross-check DFT results with multiple functionals (e.g., M06-2X, ωB97XD) to ensure robustness, and calibrate models against experimental kinetics .
- Thermodynamic Modeling : Validate phase-behavior predictions with ternary mixture experiments, adjusting non-randomness parameters (α) in NRTL for improved accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
